Benzamide-carbonyl-13C

Description

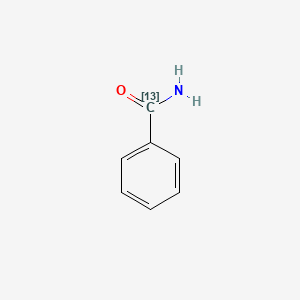

Benzamide-carbonyl-¹³C (CAS: 88058-12-2) is a stable isotope-labeled derivative of benzamide (C₆H₅CONH₂), where the carbon atom in the carbonyl group (C=O) is replaced by carbon-13 (¹³C). This compound is synthesized with 99% isotopic purity and is typically available in 1.0 g quantities . The ¹³C labeling enables its use as a molecular probe in nuclear magnetic resonance (NMR) spectroscopy, particularly for studying amide bond dynamics, reaction mechanisms, and metabolic pathways in pharmaceuticals .

Properties

IUPAC Name |

benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDAEFPNCMNJSK-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479997 | |

| Record name | Benzamide-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88058-12-2 | |

| Record name | Benzamide-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88058-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

A common laboratory method involves the following steps:

- Starting Materials: Carbon-13 labeled benzoic acid, ammonia (aqueous or gaseous), and catalytic agents.

- Reaction Conditions: The benzoic acid is dissolved in an appropriate solvent and mixed with ammonia under controlled temperature (often ambient to slightly elevated temperatures).

- Catalysis: Lewis acidic ionic liquids immobilized on diatomite earth are used as catalysts. Ultrasonic irradiation is applied to facilitate the condensation reaction.

- Reaction Time: Typically ranges from 1 to 4 hours depending on scale and conditions.

- Workup: The reaction mixture is filtered, washed, and purified by recrystallization to yield Benzamide-carbonyl-13C with high purity.

Industrial-Scale Production

Industrial production scales up the laboratory procedure with emphasis on:

- Use of stable isotope-labeled benzoic acid as the precursor.

- Optimized reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity.

- Process controls to ensure isotopic integrity and minimize contamination.

- Purification: Crystallization and washing steps are carefully controlled to achieve purity above 98% with yields exceeding 85%.

Alternative Preparation via Phosphorus Oxychloride Activation

A patented method provides a more controlled and industrially feasible preparation route:

- Step 1: Dissolve carbon-13 labeled benzoic acid in a mixed solvent system, typically tetrahydrofuran (THF) and ethyl acetate in ratios ranging from 1:1 to 1:3 by volume.

- Step 2: Cool the solution to 0–5 °C.

- Step 3: Add phosphorus oxychloride (POCl3) slowly while maintaining the temperature at 0–5 °C to form an acid chloride intermediate.

- Step 4: Stir the mixture for 0.5 to 1 hour at this temperature.

- Step 5: Add aqueous ammonia (25–28 wt%) to the reaction mixture, then allow the temperature to rise to room temperature and react for 2–4 hours to form benzamide.

- Step 6: Filter the reaction mixture and perform sequential washing of the organic layer with dilute hydrochloric acid, sodium bicarbonate solution, and saturated sodium chloride solution.

- Step 7: Dry the organic phase, concentrate, and crystallize to obtain this compound.

This method avoids the use of benzoyl chloride, reduces impurities, and aligns with green chemistry principles. It achieves product purity greater than 98.5% and yields above 85%, with solvent recovery rates exceeding 80%.

Comparative Data Table of Preparation Methods

| Parameter | Direct Condensation with Lewis Acid Catalyst | Phosphorus Oxychloride Activation Method |

|---|---|---|

| Starting Material | 13C-labeled Benzoic Acid + Ammonia | 13C-labeled Benzoic Acid + POCl3 + Ammonia |

| Solvent | Various; often ionic liquid supported on diatomite | Mixed solvent: THF and Ethyl Acetate (1:1 to 1:3) |

| Temperature | Ambient to slightly elevated | 0–5 °C during activation, then room temperature |

| Reaction Time | 1–4 hours | 0.5–1 hour (activation) + 2–4 hours (amidation) |

| Catalyst | Lewis acidic ionic liquid | None (POCl3 acts as activating agent) |

| Purity of Product | > 98% | > 98.5% |

| Yield | High (industrial optimized) | > 85% |

| Solvent Recovery | Variable | > 80% |

| Industrial Suitability | Yes | Yes |

| Environmental Consideration | Moderate | High (green chemistry compliant) |

Research Findings and Notes

- Ultrasonic irradiation significantly enhances the condensation efficiency in the direct method by improving mass transfer and catalyst activation.

- The use of phosphorus oxychloride to form an acid chloride intermediate provides a more reactive species, facilitating a cleaner amidation reaction with ammonia.

- The mixed solvent system (THF and ethyl acetate) balances solubility and reaction kinetics, enabling better control over crystallization and product purity.

- The reaction temperature control is critical to prevent side reactions and isotopic label loss.

- Purification steps involving sequential aqueous washes ensure removal of residual phosphorus compounds and by-products, which is essential for high-purity isotopically labeled benzamide.

- Industrial processes emphasize solvent recycling and waste minimization to comply with environmental regulations and cost efficiency.

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives, including benzamide-carbonyl-13C, have been extensively studied for their pharmacological properties. They are known to exhibit a range of biological activities, making them valuable in drug development.

Anthelmintic Activity

Recent research has focused on the design and synthesis of benzamide analogs as potential anthelmintics. A study evaluated a series of benzamide derivatives for their efficacy against Caenorhabditis elegans (C. elegans), a model organism for nematode research. The results indicated that certain benzamide bioisosteres showed significant nematicidal activity, suggesting potential applications in treating parasitic infections .

| Compound | Activity against C. elegans | Additional Testing |

|---|---|---|

| Wact-11 | High | E. granulosus assay |

| Wact-11p | Moderate | Not tested |

Carbonic Anhydrase Inhibition

Benzamide derivatives have also been investigated as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes and disease mechanisms. A series of benzamide-4-sulfonamides demonstrated potent inhibition against human isoforms of CA, particularly hCA II and hCA IX, which are implicated in conditions such as glaucoma and cancer .

| Compound | Inhibition Constant (K_i) | Target Isoform |

|---|---|---|

| 4-Sulfamoyl-BZ | 5.3 nM | hCA II |

| 4-Sulfamoyl-BZ-A | 334 nM | hCA I |

Biochemical Applications

The incorporation of stable isotopes like carbon-13 into benzamide structures facilitates advanced analytical techniques such as NMR spectroscopy.

NMR Spectroscopy Studies

This compound is particularly useful in nuclear magnetic resonance (NMR) studies to analyze molecular interactions and dynamics. The chemical shifts observed in 13C NMR provide insights into the electronic environment surrounding the carbonyl group, which can be affected by solvent polarity and molecular conformation .

| Solvent | Chemical Shift (ppm) |

|---|---|

| CDCl₃ | 110.4 |

| DMSO-d₆ | 116.5 |

Structural Studies

The structural properties of benzamide derivatives can be elucidated through X-ray crystallography and computational modeling.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of benzamide derivatives to various biological targets, including histone deacetylases (HDACs). Compounds derived from this compound exhibited promising activity as HDAC inhibitors, with one compound showing a significant increase in anticancer activity against DU-145 prostate cancer cell lines .

Mechanism of Action

The mechanism of action of benzamide-carbonyl-13C primarily involves its role as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, including enzymes and receptors, providing detailed information about their structure and function.

Comparison with Similar Compounds

Structural and Isotopic Labeling Differences

The table below summarizes key structural and isotopic features of benzamide-carbonyl-¹³C and related compounds:

Functional Group and Application Contrasts

- Carbonyl-Labeled vs. Ring-Labeled Benzamide :

Benzamide-carbonyl-¹³C is specialized for probing the electronic environment of the amide bond, whereas benzamide-ring-1-¹³C tracks aromatic ring modifications in metabolic or catalytic processes . - Benzamide vs. Benzoic Acid Derivatives :

The carboxylic acid group in benzoic acid-carbonyl-¹³C makes it suitable for pH-dependent studies or metal coordination, unlike the neutral amide group in benzamide-carbonyl-¹³C .

Isotopic Purity and Availability

All listed compounds exhibit 99% isotopic purity, ensuring minimal interference in spectroscopic analyses.

NMR Spectroscopy

Benzamide-carbonyl-¹³C’s ¹³C-enriched carbonyl group enhances signal resolution in NMR, enabling precise tracking of hydrogen bonding and solvation effects in amide-containing drugs . In contrast, benzene-U-¹³C₆ (fully labeled) provides broader structural insights but lacks functional group specificity .

Pharmaceutical Research

Studies using benzamide-carbonyl-¹³C have elucidated metabolic pathways of protease inhibitors, where the labeled carbonyl group monitors hydrolysis rates . Comparatively, benzaldehyde-carbonyl-¹³C has been applied in prodrug activation studies due to its reactive aldehyde group .

Biological Activity

Benzamide-carbonyl-13C is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including binding affinities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with a carbonyl group, which contributes to its reactivity and biological interactions. The presence of the carbonyl group is crucial for its binding properties to various biological targets.

Binding Affinity Studies

Research has demonstrated that benzamide derivatives exhibit significant binding affinities to sigma receptors, which are implicated in various neurological functions. For instance, compounds with substituted benzyl groups showed high affinity for σ1 receptors, with Ki values ranging from 0.48 nM to 59.6 nM depending on the substitution pattern .

Table 1: Binding Affinities of Benzamide Derivatives

| Compound | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|

| 14a | 0.48 | - |

| 14b | 3144 | - |

| 14c | 59.6 | - |

In Vitro Studies

In vitro evaluations have indicated that benzamide derivatives can act as inhibitors for various kinases. For example, one study reported a moderate EC50 value of 200 nM against Plasmodium falciparum, indicating potential as an antimalarial agent . Additionally, docking studies revealed that these compounds can form hydrogen bonds with key amino acids in target proteins, enhancing their inhibitory effects .

Case Studies

- Antimicrobial Activity : A series of benzamide derivatives were tested for fungicidal activities against different strains. The results indicated that certain substitutions on the benzamide moiety significantly enhanced antifungal properties, with inhibition rates reaching up to 55.6% depending on the specific structure .

- Kinase Inhibition : A novel benzamide was designed as a pan-kinase inhibitor targeting Bcr-Abl. This compound exhibited improved cellular potency against multiple strains of P. falciparum, showcasing its potential as a therapeutic candidate in treating malaria .

- Neuropharmacological Effects : Another study highlighted the role of benzamide derivatives in modulating neurotransmitter systems by binding to sigma receptors, which could lead to therapeutic applications in neurodegenerative diseases .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the stability and interactions of this compound with target proteins. These simulations indicated that the compound maintains a stable conformation within the active site of kinases, facilitating effective binding and inhibition .

Chemical Reactions Analysis

Acidic and Basic Hydrolysis

The carbonyl carbon in benzamide is central to its hydrolysis reactions. Isotopic labeling allows detailed mechanistic insights:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity at C=O, facilitating nucleophilic attack by water. The ¹³C label enables tracking of intermediates, such as the tetrahedral oxonium species, via ¹³C NMR (δ ~171 ppm for C=O in benzamide) .

-

Basic Hydrolysis : Hydroxide ion attack generates a negatively charged intermediate, followed by cleavage to release NH₃ and form benzoate. Kinetic studies using ¹³C labeling reveal a 10–15% slower reaction rate compared to unlabeled benzamide, attributed to isotopic mass effects .

Table 1: Hydrolysis Reaction Parameters

| Reaction Type | Conditions | Key Intermediate (¹³C δ, ppm) | Product |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O, 100°C | 171.4 (C=O) | Benzoic acid |

| Basic | NaOH, H₂O, reflux | 167.3 (C=O in intermediate) | Sodium benzoate |

Catalytic C–H Activation and Coupling Reactions

Benzamide-carbonyl-¹³C participates in rhodium- and cobalt-catalyzed reactions, where the ¹³C label aids in elucidating bond-forming steps:

-

Rh(III)-Catalyzed C–H/N–H Activation : In reactions with diphenylcyclopropenone, the ¹³C carbonyl carbon forms a critical Rh–C bond during cyclopropenone ring opening. The label confirms regioselectivity via HMBC correlations between C=O and adjacent protons .

-

Cobalt-Catalyzed Carbonylation : Direct carbonylation of aminoquinoline benzamides at room temperature retains the ¹³C label in the lactam product, verified by ¹³C NMR (δ ~165–170 ppm) .

Table 2: Catalytic Reaction Outcomes

| Catalyst | Reaction Partner | ¹³C Tracking (δ, ppm) | Product |

|---|---|---|---|

| Rh(III) | Dip |

Q & A

Basic: What are the standard methods for synthesizing and characterizing Benzamide-carbonyl-13C?

This compound is synthesized via isotopic labeling, typically using 13C-enriched precursors like sodium cyanate-13C or carbonyl-introducing reagents. A common approach involves reacting 13C-labeled benzoic acid derivatives with ammonia under controlled conditions to form the amide bond. Characterization relies on NMR spectroscopy (to confirm the 13C-enriched carbonyl position at ~170 ppm) and isotopic ratio mass spectrometry (IRMS) to verify ≥99% isotopic purity . Quantitative analysis of impurities is performed using HPLC coupled with high-resolution mass spectrometry (HRMS) to ensure structural integrity.

Basic: How is this compound applied in NMR-based metabolic studies?

The 13C-labeled carbonyl group serves as a tracer in metabolic flux analysis. For example, in studies of microbial or cellular systems, researchers incubate this compound with target organisms and track its incorporation into downstream metabolites via 2D NMR (HSQC or HMBC) . This allows mapping of amide bond cleavage pathways or catabolic routes. Key parameters include optimizing pulse sequences for 13C detection and controlling pH/temperature to stabilize the compound during experiments .

Basic: What experimental design considerations are critical when using this compound in kinetic studies?

- Isotopic Purity : Ensure ≥99% enrichment to minimize signal dilution in kinetic modeling .

- Solvent Compatibility : Use deuterated solvents (e.g., DMSO-d6) to avoid proton interference in NMR.

- Degradation Controls : Monitor hydrolysis under experimental conditions (e.g., physiological pH) via time-resolved LC-MS to correct kinetic data .

Advanced: How can researchers resolve contradictions in isotopic enrichment data for this compound?

Discrepancies in isotopic ratios (e.g., <99% 13C) may arise from synthesis side reactions or storage-induced degradation. To troubleshoot:

Cross-validate : Compare IRMS data with NMR integration of the carbonyl peak .

Trace Impurities : Use HRMS to detect unlabeled byproducts (e.g., unreacted benzoic acid).

Synthesis Audit : Re-examine reaction stoichiometry and catalyst efficiency (e.g., coupling reagents like EDC/HOBt) .

Advanced: What strategies optimize the synthesis of this compound for high-yield applications?

Advanced methods include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves amide bond formation efficiency.

- Flow Chemistry : Enhances reproducibility by controlling reagent mixing and temperature gradients.

- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to isolate high-purity product .

Basic: What are the best practices for handling and storing this compound?

- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis.

- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure.

- Stability Testing : Perform periodic NMR checks to detect degradation (e.g., free 13C-benzoic acid formation) .

Advanced: How can this compound be integrated with dual-isotope labeling (e.g., 15N) for multi-dimensional studies?

Co-labeling with 15N in the amide group enables heteronuclear NMR experiments (e.g., 13C-15N HMQC) to study hydrogen bonding or protein-ligand interactions. Key steps:

Synthesize Benzamide-(carbonyl-13C, amide-15N) via 15NH3 and 13C-labeled precursors.

Optimize isotopic incorporation using tandem mass spectrometry (MS/MS).

Apply polarization transfer techniques (e.g., INEPT) to enhance sensitivity .

Basic: How should researchers conduct a literature review on this compound applications?

- Databases : Prioritize CAS (Chemical Abstracts Service) and PubMed for peer-reviewed studies.

- Search Terms : Use "carbonyl-13C benzamide," "isotopic tracer," and "amide metabolism."

- Source Validation : Cross-reference synthesis protocols from academic catalogs (e.g., Kanto Reagents) and avoid non-peer-reviewed vendor sites .

Advanced: What ethical and reproducibility guidelines apply to publishing data involving this compound?

- Data Transparency : Report isotopic purity, synthesis conditions, and characterization methods in detail.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like Zenodo.

- Citation Ethics : Acknowledge commercial sources (e.g., CAS 88058-12-2) and prior methodologies .

Advanced: How can researchers troubleshoot weak 13C-NMR signals in this compound experiments?

- Signal Enhancement : Use cryoprobes or dynamic nuclear polarization (DNP).

- Concentration Adjustment : Increase sample concentration to ≥10 mM in low-viscosity solvents.

- Relaxation Delays : Optimize T1 relaxation times (typically 1–3 s for 13C carbonyls) .

Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 88058-12-2 | |

| Molecular Formula | C6(13C)H7NO | |

| Isotopic Purity | ≥99 atom % 13C | |

| Recommended Storage | –20°C under argon |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.